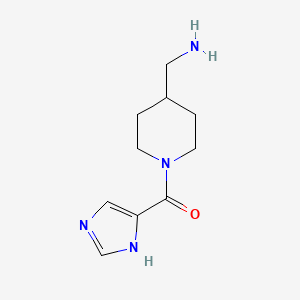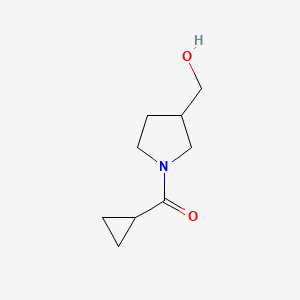
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol (1CPCPM) is a synthetic compound that has been developed for use in a variety of scientific research applications. It has a unique cyclopropane-containing structure, which makes it ideal for use in a wide range of biochemical and physiological experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The compound (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol and its related structures have been extensively used in chemical synthesis and modification processes. For instance, cyclopropyl methanols have been utilized in Brønsted acid-catalyzed hydroxylation/halocyclization reactions, leading to the formation of halohydrofurans under mild and operationally straightforward conditions. This methodology is noted for its low catalyst loading and preference for cis diastereoselectivity, accommodating various functional groups and electrophilic halide sources (Mothe et al., 2011).
Catalysis and Organic Reactions
Cyclopropyl methanols have been a focal point in the study of catalysis and organic reactions. A novel tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was successfully synthesized and shown to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently under conditions conducive to low catalyst loadings and short reaction times (Ozcubukcu et al., 2009).
Analytical Chemistry
In the realm of analytical chemistry, cyclopropanecarboxylic acid, a structurally related compound, has been mixed with methanol to measure densities and viscosities at various temperatures, enhancing the understanding of their physicochemical properties (Yan et al., 2009). This research is crucial for the accurate formulation and application of these compounds in various industrial and research settings.
Strained Hydrocarbon Formation
Cyclopropyl derivatives, closely related to (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol, have been identified as valuable in the formation of strained hydrocarbons during the catalytic transformation of methanol into hydrocarbons. These strained hydrocarbons are not only valuable as high-energy fuels but also serve as significant chemical raw materials, prompting research into optimizing their synthesis through kinetic modeling (Doluda et al., 2017).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They are known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
For instance, some pyrrolidine derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Based on the broad-spectrum biological activities of pyrrolidine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its molecular environment.
Propriétés
IUPAC Name |
cyclopropyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-6-7-3-4-10(5-7)9(12)8-1-2-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISYWDUUUYBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



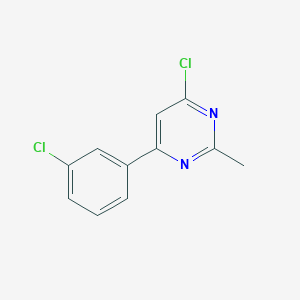
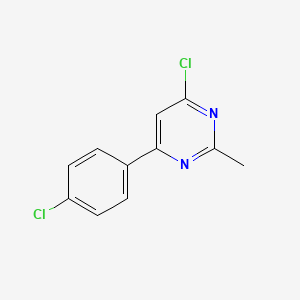
![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)
![[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467011.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}azetidine](/img/structure/B1467013.png)

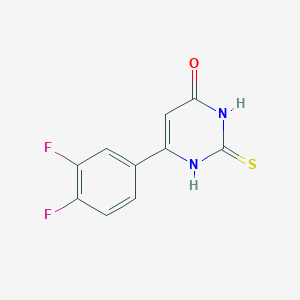

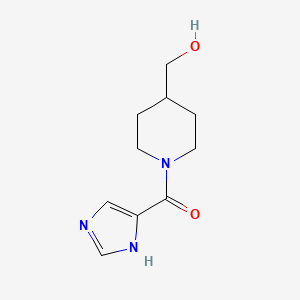
![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
